Cyclizine lactate
Overview
Description
Cyclizine lactate is a compound used primarily as an antihistamine and antiemetic. It is commonly employed to treat and prevent nausea, vomiting, and dizziness associated with motion sickness and vertigo . This compound is a piperazine derivative and is known for its anticholinergic and antihistaminic properties .
Preparation Methods
Cyclizine lactate can be synthesized through several methods. One common synthetic route involves the Eschweiler–Clarke methylation of diphenylmethylpiperazine . Another method involves the reaction of benzhydryl bromide with 1-methylpiperazine in acetonitrile to form the hydrobromide salt of the drug . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Cyclizine lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can occur, especially in the presence of suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclizine lactate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antihistaminic and anticholinergic properties.
Biology: this compound is employed in research related to motion sickness and vertigo, providing insights into the mechanisms of these conditions.
Industry: this compound is used in the pharmaceutical industry for the development of antiemetic formulations.
Mechanism of Action
The mechanism of action of cyclizine lactate involves its central anticholinergic properties. It depresses labyrinth excitability and vestibular stimulation, which helps in preventing and treating nausea and vomiting . This compound also affects the medullary chemoreceptor trigger zone, contributing to its antiemetic effects . The compound possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Comparison with Similar Compounds
Cyclizine lactate can be compared with other similar compounds such as:
Meclizine: Another antihistamine used to treat motion sickness and vertigo.
This compound is unique in its balance of efficacy and side effect profile, making it a preferred choice for certain patients.
Properties
IUPAC Name |
1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOROEVAWQLGPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974465 | |
Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-19-8 | |
Record name | Cyclizine lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5897-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclizine lactate [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLIZINE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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